molecular formula C11H15NO2 B066196 2-(Phenoxymethyl)morpholine CAS No. 167273-56-5

2-(Phenoxymethyl)morpholine

Cat. No. B066196
M. Wt: 193.24 g/mol
InChI Key: OFBLNBCFCXAZGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Phenoxymethyl)morpholine and its derivatives often involves multiple steps, including resolution, cyclization, and cleavage reactions. For example, a chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol was achieved through resolution with mandelic acid, demonstrating a complex synthesis pathway starting from cinnamyl alcohol-2,3-epoxide (Prabhakaran et al., 2004). Additionally, efficient one-pot synthesis methods have been developed to produce enantiomerically pure 2-(hydroxymethyl)morpholines, showcasing the advancements in synthetic strategies for these compounds (Breuning et al., 2007).

Molecular Structure Analysis

Studies on the molecular structure of 2-(Phenoxymethyl)morpholine derivatives reveal detailed insights into their conformational dynamics and bonding arrangements. For instance, investigations into the crystal structures of certain morpholine derivatives have illuminated the preferred geometries and intermolecular interactions stabilizing these molecules (Hang et al., 2011).

Chemical Reactions and Properties

2-(Phenoxymethyl)morpholine undergoes various chemical reactions, highlighting its reactivity and functional versatility. A notable example includes its involvement in transfer hydrogenation reactions as a ligand in rhodium(III) complexes, demonstrating its catalytic capabilities (Singh et al., 2010). Additionally, novel synthetic methodologies have been developed for the aminomethylation of imidazoheterocycles with morpholine, expanding the scope of reactions that this compound can participate in (Mondal et al., 2017).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Chemistry , specifically Organic Chemistry and Material Science .

Summary of the Application

In this application, morpholine, a non-conjugated heterocycle, is embedded into a π system to construct single-component organic RTP luminogens . The effect of morpholine on intermolecular interaction, crystal packing modes, and RTP performance is investigated systematically .

Methods of Application or Experimental Procedures

The experimental and theoretical calculation results illustrate the versatility of morpholine in promoting the n-π* transition and intensifying the intermolecular interactions . This not only enhances the generation of triplet excitons but also suppresses the nonradiative decay of triplet excitons .

Results or Outcomes

Impressively, TMPh containing three morpholine units shows an ultralong lifetime of 1.03 s and a visible afterglow up to 10 s . The unique dual delayed emission and long afterglow property allow potential application of morpholine derivatives in data encryption, and the time-dependent color change of afterglow emission is realized after removing the excitation source . This provides a high level of data security .

Industrial Applications

Morpholine is used in a variety of industrial applications . It’s used as a chemical intermediate in the manufacture of rubber accelerators and pesticides, and as a corrosion inhibitor in steam boiler systems .

Organic Synthesis

Morpholine is frequently used in organic synthesis . For instance, it’s used in the preparation of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Agriculture

In agriculture, morpholine is used as a component in fungicides . It’s also used as a fruit coating , which helps to extend the shelf life of fruits by preventing moisture loss and fungal growth .

properties

IUPAC Name

2-(phenoxymethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-4-10(5-3-1)14-9-11-8-12-6-7-13-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBLNBCFCXAZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621480
Record name 2-(Phenoxymethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenoxymethyl)morpholine

CAS RN

167273-56-5
Record name 2-(Phenoxymethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(phenoxymethyl)morpholine
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Synthesis routes and methods

Procedure details

2-Aminoethyl hydrogen sulphate (49 g, 0.347 mol) was added in portions to a mixture of (±)-1,2-epoxy-3-phenoxypropane (11.2 ml, 0.083 mol), sodium hydroxide (26.4 g, 0.66 mol) in water (50 ml) and methanol (20 ml). After addition the reaction mixture was stirred at 40° C. (oil bath temperature) for 2 hours. The reaction mixture was cooled, sodium hydroxide pellets (20.65 g, 0.516 mol) and toluene (80 ml) were added, then the reaction mixture stirred, whilst heating at 65° C. (oil bath temperature) for 7.5 hours. The reaction mixture was cooled, toluene (40 ml) and water (140 ml) were added. The toluene phase was extracted with 2M hydrochloric acid (2×60 ml). The acid extracts were combined, 40% sodium hydroxide solution added to pH=11, then extracted with toluene (2×60 ml). The combined organics were dried (sodium sulphate) then evaporated to give a colourless gum (10 g) which was purified by column chromatography on silica, using neat ethyl acetate to remove the lipophilic impurities then ethyl acetate/methanol/ammonia (9:1:0.1) to elute the required product as a colourless oil (7.0 g, 44%). Rf 0.22 in dichloromethane/methanol (9:1) on silica plates MS CI+, m/z=194 for (M+H)+. 1H NMR (360 MHz, CDCl3) δ2.54-2.85 (2H, m), 2.92 (1H, ddd, J1 =2, J2 =J3 =12 Hz), 3.05 (1H, dd, J1 =2, J2 =12 Hz), 3.67 (1H, ddd, J1 =2, J2 =J3=12 Hz), 3.83-4.03 (4H, m), 6.88-6.97 (3H, m), 7.23-7.30 (2H, m).
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
140 mL
Type
solvent
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Willmann, J Ermert, O Prante, H Hübner… - Nuclear medicine and …, 2021 - Elsevier
Introduction The dopamine D 4 receptor (D 4 R) has attracted considerable attention as potential target for the treatment of a broad range of central nervous system disorders. Although …
Number of citations: 2 www.sciencedirect.com
AL McCollum - 2015 - ir.vanderbilt.edu
Stimulant dependence is a prolonged relapsing condition that can be exhibited by reinstatement animal models. Dopamine D 4 receptor antagonists are shown to interrupt drug seeking …
Number of citations: 2 ir.vanderbilt.edu
Y Liu, Z Xie, D Zhao, J Zhu, F Mao, S Tang… - Journal of medicinal …, 2017 - ACS Publications
Pyruvate dehydrogenase kinases (PDKs) are overexpressed in most cancer cells and are responsible for aberrant glucose metabolism. We previously described bis(4-morpholinyl …
Number of citations: 59 pubs.acs.org
MA Willmann - 2021 - kups.ub.uni-koeln.de
Die molekulare Bildgebung mit Hilfe der Positronen-Emissions-Tomographie (PET) ist wesentlich von der Verfügbarkeit geeigneter Radiotracer abhängig. Der erste Schritt im …
Number of citations: 1 kups.ub.uni-koeln.de

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